molecular formula C15H18N6O2 B2393014 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide CAS No. 1797619-37-4

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2393014
CAS No.: 1797619-37-4
M. Wt: 314.349
InChI Key: BSOKFWNBOUQCQZ-UHFFFAOYSA-N
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Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring fused with a pyrimidine ring, which is further substituted with a morpholine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is unique due to its dual functionality as both an anti-inflammatory and anti-tubercular agent. This dual activity is not commonly observed in similar compounds, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-11-8-14(21-4-6-23-7-5-21)20-13(19-11)10-18-15(22)12-9-16-2-3-17-12/h2-3,8-9H,4-7,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOKFWNBOUQCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=NC=CN=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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